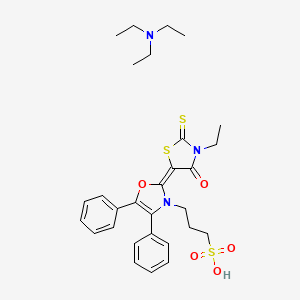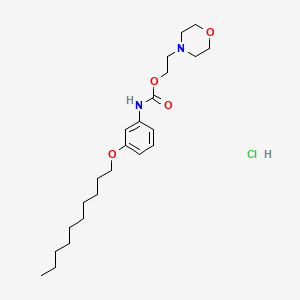
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C23H38N2O4·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of carbamic acid and contains a morpholine ring, which is a common structural motif in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride typically involves the reaction of 3-(decyloxy)phenyl isocyanate with 2-(4-morpholino)ethanol in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride involves its ability to scavenge free radicals. This compound can undergo hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT) mechanisms to neutralize reactive oxygen species (ROS) such as hydroxyl radicals (HO•) and hydroperoxyl radicals (HOO•) . These actions help reduce oxidative stress and protect cells from damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Morpholinopropyl phenyl carbamate: Similar structure but with a propyl chain instead of an ethyl chain.
2-(4-Morpholinyl)ethyl [3-(decyloxy)phenyl]carbamate: Similar structure but without the hydrochloride salt.
Uniqueness
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride is unique due to its specific combination of a morpholine ring and a decyloxyphenyl group, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and its potential therapeutic applications make it a compound of interest in various research fields .
Eigenschaften
CAS-Nummer |
112923-10-1 |
|---|---|
Molekularformel |
C23H39ClN2O4 |
Molekulargewicht |
443.0 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl N-(3-decoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O4.ClH/c1-2-3-4-5-6-7-8-9-16-28-22-12-10-11-21(20-22)24-23(26)29-19-15-25-13-17-27-18-14-25;/h10-12,20H,2-9,13-19H2,1H3,(H,24,26);1H |
InChI-Schlüssel |
FZWGCQUDVZUFIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



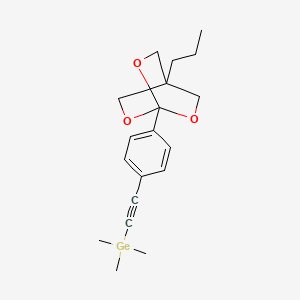


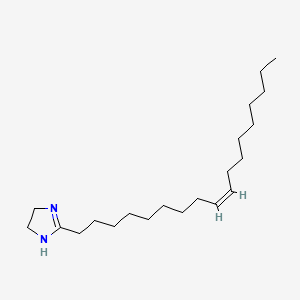
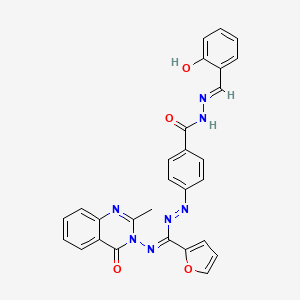
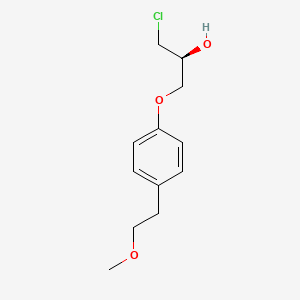
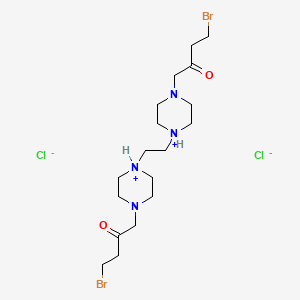

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)

![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
